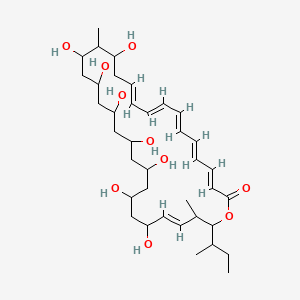
Flavofungin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flavofungin is a natural product found in Streptomyces griseus with data available.
Applications De Recherche Scientifique
Antifungal Applications
Mechanism of Action
Flavofungin exhibits potent antifungal activity against a range of pathogenic fungi, including Cryptococcus neoformans and Trichophyton mentagrophytes. It disrupts fungal cell membrane integrity, leading to cell lysis and death. The compound's efficacy is attributed to its ability to bind to ergosterol, a key component of fungal cell membranes, similar to other polyene antibiotics like amphotericin B.
Case Studies
- A study conducted on Streptomyces flavofungini demonstrated that this compound significantly inhibited the growth of Cryptococcus neoformans with an inhibition rate exceeding 90% at certain concentrations .
- Another investigation reported that this compound showed promising results against various dermatophytes, suggesting its potential use in treating fungal skin infections .
Antibacterial Applications
Broad-Spectrum Activity
this compound has been shown to possess antibacterial properties, particularly against gram-positive bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.
Data Table: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/ml |
| Streptococcus pneumoniae | 16 µg/ml |
| Enterococcus faecalis | 32 µg/ml |
This table summarizes the MIC values for various bacterial strains tested against this compound, indicating its effectiveness as a potential therapeutic agent against infections caused by these pathogens .
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound, particularly in glioma cell lines. The compound was isolated from mangrove-derived actinomycetes and demonstrated significant inhibition of glioma cell proliferation.
Case Study Findings
- An extract from Streptomyces sp. ZQ4BG, which produces flavofungins, showed an inhibition rate of 56.9% for U87MG glioma cells and 48.9% for U251 glioma cells at optimal concentrations .
- These findings suggest that flavofungins could be further explored as novel agents in cancer therapy, particularly for glioblastomas.
Potential Use in Agriculture
This compound's antifungal properties extend beyond human medicine; it also shows promise in agricultural applications as a biopesticide. Its ability to inhibit pathogenic fungi can be harnessed to protect crops from fungal infections.
Research Insights
Analyse Des Réactions Chimiques
Table 1: Key Hydroxyl Group Positions in Flavofungin Derivatives
| Position | Chemical Shift (δ, ppm) | Coupling Constants (Hz) | Derivative Reference |
|---|---|---|---|
| OH-13 | 4.38–4.45 | 2.8–3.3 | |
| OH-15 | 4.26–4.52 | 4.5–6.6 | |
| OH-17 | 4.73–4.84 | Broad | |
| OH-19 | 4.37–4.61 | 2.8–4.1 |
These hydroxyl groups participate in hydrogen bonding and acetonide formation, critical for structural elucidation via NMR and Mosher ester analysis .
Oxidation and Coupling Reactions
This compound’s reactivity is influenced by its polyol and polyene moieties:
-
Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes benzylic C-4 positions in flavanol precursors, forming O-alkylated adducts (e.g., compound 19 ) with 70% yield .
-
Dimerization : Oxidative coupling of tetrabenzylated catechin derivatives generates dimeric procyanidin precursors via carbocation intermediates .
Table 2: Key Oxidation Products and Yields
| Starting Material | Oxidant | Product | Yield | Reference |
|---|---|---|---|---|
| Tetrabenzylated catechin 10 | DDQ/ethylene glycol | 4-O-alkylated catechin 19 | 70% | |
| Pentabenzylated catechin 13 | DDQ/CH₂Cl₂ | Flavan-3,4-diol 21 | 66% |
Mechanistic Insights from Enzymatic Reactions
-
Enzymatic Inhibition : Vibrational strong-coupling to Si-C bonds (515 cm⁻¹) redistributes energy during fluoride-induced deprotection reactions, inhibiting bond cleavage (e.g., in PTA analogs) .
-
Solvent Effects : Methanol stabilizes pentavalent intermediates (e.g., PTAF⁻), lowering activation barriers for Si-C bond dissociation .
Structural Characterization Techniques
-
NMR Spectroscopy : Used to resolve hydroxyl group configurations and confirm cyclization products .
-
HRESIMS : Validates molecular formulas (e.g., C₃₇H₆₀O₁₀ for this compound IV) .
Stability and Degradation
This compound’s polyene chain is sensitive to:
Propriétés
Numéro CAS |
123166-68-7 |
|---|---|
Formule moléculaire |
C37H60O10 |
Poids moléculaire |
664.871 |
Nom IUPAC |
(3E,5E,7E,9E,11E,29E)-32-butan-2-yl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one |
InChI |
InChI=1S/C37H60O10/c1-5-25(2)37-26(3)17-18-28(38)19-29(39)20-30(40)21-31(41)22-32(42)23-33(43)24-35(45)27(4)34(44)15-13-11-9-7-6-8-10-12-14-16-36(46)47-37/h6-14,16-18,25-35,37-45H,5,15,19-24H2,1-4H3/b8-6+,9-7+,12-10+,13-11+,16-14+,18-17+ |
SMILES |
CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)C |
Synonymes |
Faeriefungin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















